molecular formula C8H8N2O2S B2721222 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine CAS No. 1193387-98-2

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No. B2721222
CAS RN: 1193387-98-2
M. Wt: 196.22
InChI Key: VZTWUNMNDBPKKX-UHFFFAOYSA-N
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Description

“6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine” is a chemical compound with the empirical formula C8H8N2O2S . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of “6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine” is 196.23 . The SMILES string representation of this compound is O=N+=C1)[O-] .


Physical And Chemical Properties Analysis

“6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine” is a solid substance . The molecular weight of this compound is 196.23 . The SMILES string representation of this compound is O=N+=C1)[O-] .

Scientific Research Applications

Chemical Reagent

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a chemical reagent that is available for purchase from various suppliers . It’s used in the synthesis of a variety of chemical compounds .

Antiproliferative Activity

New substituted benzo[g]indazoles functionalized with a 6-nitro and 6-amino groups have been synthesized by the reaction of benzylidene tetralones with hydrazine in acetic acid. These compounds were evaluated for their antiproliferative activity against selected cancer cell lines .

Antibacterial Activity

The nitro-based indazoles have shown antibacterial activity. Compounds 12a and 13b have shown MIC values of 250 and 62.5 μg/mL against N. gonorrhoeae with no hemolytic activity in human red blood cells .

Catalyst for the Preparation of 9-Aryl-1,8-dioxo-octahydroxanthene Derivatives

A new N-bromo sulfonamide reagent, namely N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, was synthesized and used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .

Synthesis of 3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine Derivatives

This compound can be used in the regio- and diastereoselective synthesis of 3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine derivatives via DBU-catalyzed [3+3] annulation of MBH carbonates with 2-mercaptobenzimidazoles .

Inhibitors of APP, BACE1, and BACE2

Heterocyclic Substituted Hexahydropyrano[3,4-d][1,3]thiazin-2-amine Compounds as Inhibitors of APP, BACE1, and BACE2 have been prepared . This suggests that 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine could potentially be used in the development of inhibitors for these enzymes.

Safety and Hazards

“6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine” is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable . Please refer to the Material Safety Data Sheet (MSDS) for more safety information .

properties

IUPAC Name

6-nitro-3,4-dihydro-2H-1,4-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTWUNMNDBPKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-(2-iodoethylthio)-5-nitroaniline (1.18 g, 3.64 mmol) in DMF (10 mL) was added potassium carbonate (1.006 g, 7.28 mmol). The resulting mixture was then stirred at 90° C. for 1 hour. The mixture was then cooled to room temperature and diluted with water (40 mL). The resulting red precipitate was collected by vacuum filtration, giving the title compound (625 mg, 87%). 1H NMR (DMSO-d6) δ 7.38 (s, 1H), 7.28 (d, J=8.4 Hz, 1H), 7.12 (d, J=8.7 Hz, 6.78 (brs, 1H), 3.56-3.49 (m, 2H), 3.08-3.03 (m, 2H); EI-MS (m/z, %): 196 (M+, 100), 181 (45), 122 (73).
Name
2-(2-iodoethylthio)-5-nitroaniline
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1.006 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

6-nitro-2H-benzo[b][1,4]thiazin-3(4H)-one (4 g, 19 mmol) was stirred in BH3-THF (285 mL, 258 mmol) at reflux overnight. After this time the reaction mixture was cooled to rt and quenched with MeOH. The reaction was partitioned between EtOAc and water. The separated organic layer was dried over Mg2SO4 and evaporated in vacuo to give 6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine that was used without further purification in the next step. Mass Spectrum (ESI) m/e=197 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One

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